molecular formula C7H7NO2 B2354268 2,6-Dioxocyclohexanecarbonitrile CAS No. 42038-85-7

2,6-Dioxocyclohexanecarbonitrile

Cat. No. B2354268
CAS RN: 42038-85-7
M. Wt: 137.138
InChI Key: DKSUSVSHXVOWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dioxocyclohexanecarbonitrile is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,6-Dioxocyclohexanecarbonitrile consists of 7 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the documentation provided by chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dioxocyclohexanecarbonitrile, such as its melting point, boiling point, and density, can be found in the documentation provided by chemical suppliers .

Scientific Research Applications

Organometallic Chemistry and Complex Synthesis

Research on 2,6-Dioxocyclohexanecarbonitrile has led to insights in organometallic chemistry. Yalpani et al. (1982) discovered that hexaethylidenecyclohexane, a related compound, reacts with chromium tricarbonyl-triacetonitrile to form complex structures useful in the synthesis of organic compounds (Yalpani et al., 1982).

Electrocatalysis

Ranganathan et al. (1999) studied the effects of various solvents including cyclohexane on the electrocatalysis properties of glassy carbon electrodes. This research has implications for understanding how 2,6-Dioxocyclohexanecarbonitrile might interact in similar electrochemical environments (Ranganathan et al., 1999).

Asymmetric Synthesis

Jang et al. (2015) developed an asymmetric synthetic protocol using 1,5-disubstituted 1-hydroxy-1,4-dien-3-ones and 2-alkylidenemalononitriles, which can lead to the creation of compounds structurally similar to 2,6-Dioxocyclohexanecarbonitrile. This process is important for synthesizing chiral cyclohexane analogs (Jang et al., 2015).

Catalytic Processes

The work by Fusco and Lattanzi (2011) on the synthesis of cyclohexanone derivatives through double Michael addition highlights the potential of 2,6-Dioxocyclohexanecarbonitrile in catalytic processes (Fusco & Lattanzi, 2011).

Anion Receptor Applications

Sessler et al. (2004) synthesized a diamidopyridinedipyrromethane macrocycle with high selectivity for specific anions. This research is relevant for understanding the binding properties of similar cyclic compounds like 2,6-Dioxocyclohexanecarbonitrile (Sessler et al., 2004).

Photocatalysis

Zhou et al. (2006) explored the photocatalytic properties of tricarbonyl(η5-cyclohexadienyl)manganese complexes, offering insights into the light-induced chemical reactions relevant to 2,6-Dioxocyclohexanecarbonitrile (Zhou et al., 2006).

Dioxygen Activation in Organic Synthesis

Rydel-Ciszek et al. (2023) investigated the use of dioxygen in the oxidation of cyclohexene, which relates to the potential applications of 2,6-Dioxocyclohexanecarbonitrile in similar oxidation reactions (Rydel-Ciszek et al., 2023).

Safety And Hazards

2,6-Dioxocyclohexanecarbonitrile is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2,6-dioxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-5-6(9)2-1-3-7(5)10/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSUSVSHXVOWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dioxocyclohexanecarbonitrile

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